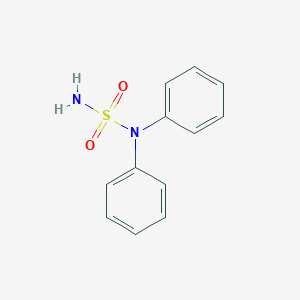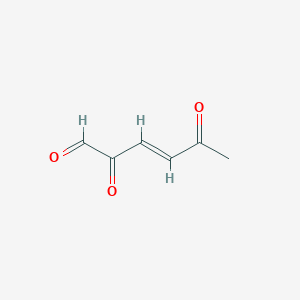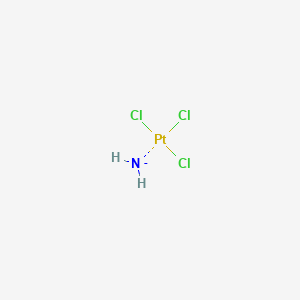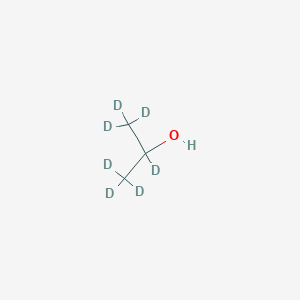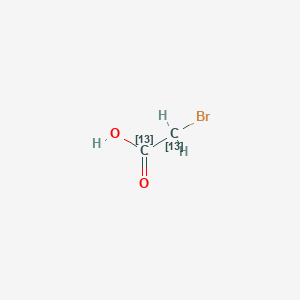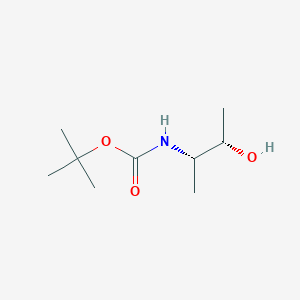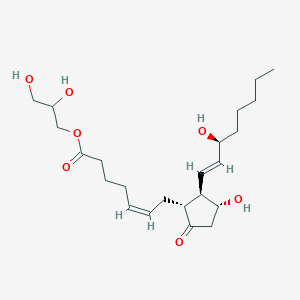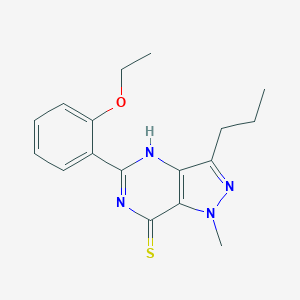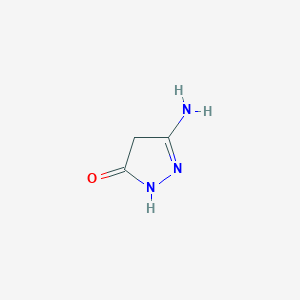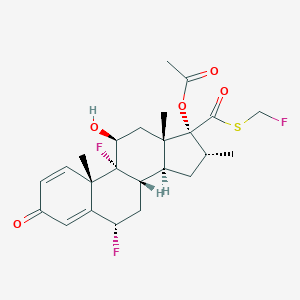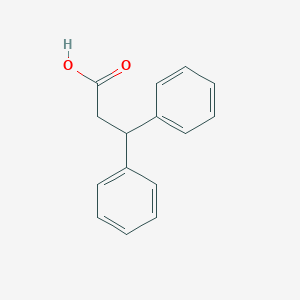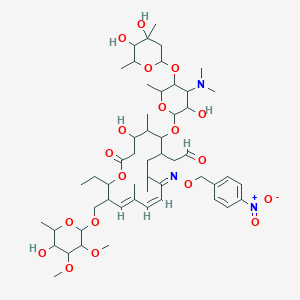
para-Nitrobenzyl-oxime-tylosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Para-nitrobenzyl-oxime-tylosine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tylosin, a macrolide antibiotic, and has been synthesized through a multistep process. The purpose of
Wirkmechanismus
The mechanism of action of para-nitrobenzyl-oxime-tylosine involves the binding of the compound to the ribosome. The para-nitrobenzyl group of the compound interacts with the ribosome, preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
Biochemische Und Physiologische Effekte
Para-nitrobenzyl-oxime-tylosine has been shown to have biochemical and physiological effects. Inhibition of protein synthesis by this compound can lead to the accumulation of misfolded proteins, which can trigger the unfolded protein response. This response can lead to the activation of various signaling pathways, which can have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using para-nitrobenzyl-oxime-tylosine in lab experiments is its reversible inhibition of protein synthesis. This allows for the precise control of protein synthesis and can be used to study the effects of protein synthesis inhibition on cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration of the compound used in experiments to avoid any adverse effects.
Zukünftige Richtungen
Para-nitrobenzyl-oxime-tylosine has potential applications in various fields, including synthetic biology, biochemistry, and pharmacology. One future direction for this compound is its use as a tool to study the effects of protein synthesis inhibition on cellular processes. Another direction is the development of new derivatives of para-nitrobenzyl-oxime-tylosine with improved properties, such as increased specificity and reduced toxicity. Finally, the use of this compound in vivo studies could provide insights into the potential therapeutic applications of protein synthesis inhibition.
Synthesemethoden
The synthesis of para-nitrobenzyl-oxime-tylosine involves a multistep process that starts with the protection of the 3-hydroxyl group of tylosin. This is followed by the selective oxidation of the 2-hydroxyl group to form a ketone intermediate. The ketone intermediate is then reacted with para-nitrobenzyl-hydroxylamine to form the oxime derivative. The final step involves the deprotection of the 3-hydroxyl group to yield para-nitrobenzyl-oxime-tylosine.
Wissenschaftliche Forschungsanwendungen
Para-nitrobenzyl-oxime-tylosine has been used in various scientific research applications. One of the most promising applications is its use as a tool to study protein synthesis. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
Eigenschaften
CAS-Nummer |
145144-30-5 |
|---|---|
Produktname |
para-Nitrobenzyl-oxime-tylosine |
Molekularformel |
C53H83N3O19 |
Molekulargewicht |
1066.2 g/mol |
IUPAC-Name |
2-[(10Z,11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-10-[(4-nitrophenyl)methoxyimino]-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C53H83N3O19/c1-13-40-36(27-68-52-49(67-12)48(66-11)44(60)31(5)71-52)22-28(2)14-19-38(54-69-26-34-15-17-37(18-16-34)56(64)65)29(3)23-35(20-21-57)46(30(4)39(58)24-41(59)73-40)75-51-45(61)43(55(9)10)47(32(6)72-51)74-42-25-53(8,63)50(62)33(7)70-42/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-63H,13,20,23-27H2,1-12H3/b19-14-,28-22+,54-38+ |
InChI-Schlüssel |
FASAVLQPELYIAC-ISHIWQPESA-N |
Isomerische SMILES |
CCC1C(/C=C(/C=C\C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])\C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)\C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Synonyme |
para-nitrobenzyl-oxime-tylosine S 5556 S-5556 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



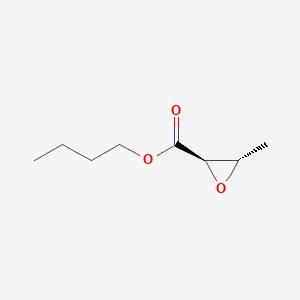
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
